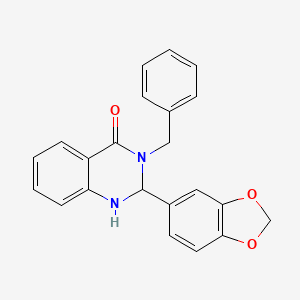

2-(1,3-benzodioxol-5-yl)-3-benzyl-2,3-dihydro-4(1H)-quinazolinone

Description

2-(1,3-Benzodioxol-5-yl)-3-benzyl-2,3-dihydro-4(1H)-quinazolinone is a dihydroquinazolinone derivative characterized by a fused benzodioxole moiety at position 2 and a benzyl group at position 3 of the quinazolinone core. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . For instance, the synthesis of 3-benzyl-2,3-dihydro-4(1H)-quinazolinone (compound 10 in ) achieved an 88% yield via reductive cyclization of 4(3H)-quinazolinone using sodium borohydride .

The benzodioxole substituent in this compound likely enhances its metabolic stability and bioavailability compared to simpler quinazolinones, as electron-rich aromatic systems often improve pharmacokinetic profiles . Structural characterization of similar compounds (e.g., via NMR, IR, and MS) confirms the presence of key functional groups, such as the C=N stretch (1596 cm⁻¹ in IR) and aromatic proton resonances (δ 6.86–7.26 ppm in ¹H-NMR) .

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-3-benzyl-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3/c25-22-17-8-4-5-9-18(17)23-21(24(22)13-15-6-2-1-3-7-15)16-10-11-19-20(12-16)27-14-26-19/h1-12,21,23H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAVCIGVAWVEIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387404 | |

| Record name | BAS 02499696 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6162-64-7 | |

| Record name | BAS 02499696 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(1,3-benzodioxol-5-yl)-3-benzyl-2,3-dihydro-4(1H)-quinazolinone is a compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C19H18N2O3

- Molecular Weight : 318.35 g/mol

- IUPAC Name : (2S,3S)-2-(1,3-benzodioxol-5-ylmethyl)-3-benzyl-2,3-dihydroquinazolin-4(1H)-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies indicate that it may exhibit:

- Antimalarial Activity : Demonstrated effective inhibition of malaria parasites in vitro and in vivo models .

- Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.

Antimalarial Activity

Recent studies highlight the compound's efficacy against malaria, showing:

- LD50 : Greater than 4 g/kg, indicating a high safety margin for oral administration.

- Effective Dose : 27.74 mg/kg resulted in significant inhibition of parasite development and improved survival rates in treated animals.

- Combination Therapy : When used with artesunate, a chemosuppression rate of 99.69% was observed by day 5, with complete parasitic clearance after 28 days .

Binding Affinity Studies

Molecular docking studies reveal strong binding affinities to key proteins involved in malaria pathogenesis:

| Protein Target | Binding Energy (kcal/mol) |

|---|---|

| FP3 | -34.27 |

| PEPC | -37.44 |

| LDH | -59.14 |

These values suggest that the compound competes effectively with existing antimalarial drugs like artesunate, which has lower binding energies against similar targets .

Case Studies

- In Vivo Efficacy : In a controlled study involving mice infected with malaria, treatment with the compound resulted in a significant reduction in parasitemia and improved overall survival rates compared to untreated controls.

- Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses, supporting its potential for further development as an antimalarial agent.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(1,3-benzodioxol-5-yl)-3-benzyl-2,3-dihydro-4(1H)-quinazolinone exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, including breast and lung cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits cell proliferation and induces apoptosis in MCF-7 breast cancer cells through the modulation of apoptotic pathways and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound also shows promising antimicrobial activity. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential for development into new antimicrobial agents .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's.

Case Study:

In an animal model study published in Neuropharmacology, treatment with the compound resulted in reduced neuroinflammation and improved cognitive function in mice subjected to amyloid-beta toxicity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinazolinone Core

The 4(1H)-quinazolinone core contains a carbonyl group at position 4, which can undergo nucleophilic substitution under basic or acidic conditions. For example:

-

Reaction with Amines :

Quinazolinones react with primary amines to form substituted derivatives. In a study on analogous compounds, benzoxazinone intermediates reacted with hydrazine hydrate to yield amino-substituted quinazolinones (e.g., 3-amino derivatives) .Example Reaction Pathway :

-

Ring Expansion :

Under strongly acidic conditions, the quinazolinone ring can undergo expansion. For instance, treatment with HCl in ethanol may lead to fused heterocyclic systems .

Reactivity of the Benzyl Group

The 3-benzyl substituent introduces potential for hydrogenolysis or oxidation:

-

Catalytic Hydrogenolysis :

The benzyl group can be removed via hydrogenation using palladium catalysts. This reaction is critical for deprotection in synthetic pathways:Experimental conditions from similar compounds suggest 10% Pd/C in ethanol under 1 atm H₂ achieves >80% yield .

-

Oxidation :

Benzyl groups may oxidize to benzoic acid derivatives under strong oxidizing agents like KMnO₄, though this is less common in the presence of sensitive functional groups like benzodioxole.

Benzodioxole Ring Reactions

The 1,3-benzodioxole moiety is susceptible to ring-opening under acidic or reductive conditions:

-

Acidic Hydrolysis :

Treatment with concentrated HCl cleaves the dioxole ring, generating catechol derivatives:This reaction is temperature-dependent, requiring reflux conditions (~100°C) .

-

Reductive Cleavage :

Catalytic hydrogenation (H₂/Pd) can reduce the dioxole ring to a diol, though competing reactions with the quinazolinone core may occur.

Catalytic and Coupling Reactions

The compound’s structure allows participation in cross-coupling reactions:

-

Buchwald–Hartwig Amination :

The quinazolinone’s aromatic system may undergo amination at position 2 or 8 using Pd catalysts, enabling diversification of substituents . -

Suzuki–Miyaura Coupling :

If halogenated derivatives exist, coupling with aryl boronic acids could introduce new aromatic groups.

Comparative Reaction Data

Key reactions and conditions are summarized below:

Stability and Side Reactions

Comparison with Similar Compounds

Dihydroquinazolinone derivatives exhibit structural diversity based on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Key Observations :

- Synthetic Efficiency : The benzyl-substituted compound (10) achieved a high yield (88%) via reductive cyclization, while Fe₃O₄@GO-catalyzed methods for nitrophenyl analogs yielded 60% . This highlights the impact of substituent complexity on reaction efficiency.

- Structural Influence : Electron-withdrawing groups (e.g., nitro in 2-(3-nitrophenyl)-derivatives) may reduce yields due to steric and electronic effects, whereas benzodioxole’s electron-donating nature could enhance reactivity .

Pharmacological and Physicochemical Comparisons

Key Observations :

- Antitumor Potential: The benzodioxole derivative is hypothesized to exhibit enhanced DNA-binding affinity compared to naphthyl-substituted analogs (NSC-145669), though direct cytotoxicity data are lacking .

Spectroscopic and Analytical Comparisons

Key Observations :

- The benzodioxole moiety would introduce distinct aromatic proton signals (δ 5.90–6.80 ppm) and IR bands for C-O-C stretching (~1250 cm⁻¹), differentiating it from benzyl- or nitro-substituted analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1,3-benzodioxol-5-yl)-3-benzyl-2,3-dihydro-4(1H)-quinazolinone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzaldehyde derivatives with guanidine or aryl guanidines under mild electrocyclization conditions. Key factors include solvent choice (e.g., ethanol or DMF), catalyst selection (e.g., p-toluenesulfonic acid), and temperature control (60–80°C). For example, highlights the use of coupling reactions between benzimidazole intermediates and substituted aryl thiazole-triazole acetamide derivatives, with yields optimized by adjusting reaction times (12–24 hrs) and stoichiometric ratios (1:1.2 for aldehyde to guanidine). Elemental analysis (C, H, N) and spectroscopic validation (IR, H/C NMR) are critical for confirming purity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this quinazolinone derivative?

- Methodological Answer : A combination of UV-Vis spectroscopy (to detect π→π* transitions in the benzodioxole ring), IR spectroscopy (for carbonyl stretching at ~1680–1700 cm), and H/C NMR (to resolve benzyl protons at δ 4.5–5.0 ppm and dihydroquinazolinone ring protons) is essential. High-resolution mass spectrometry (HRMS) and X-ray crystallography (where feasible) provide definitive confirmation of molecular structure. and emphasize cross-validation of experimental vs. calculated elemental composition to rule out impurities .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of 2-(1,3-benzodioxol-5-yl)-3-benzyl derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) can model interactions with biological targets (e.g., enzymes or receptors). For instance, notes that binding affinity predictions require optimizing ligand conformations, selecting appropriate force fields (e.g., AMBER), and validating against experimental IC values. Docking poses (e.g., π-π stacking between the benzodioxole moiety and aromatic residues) should be corroborated with mutagenesis studies or crystallographic data .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line selection, incubation times). A systematic approach includes:

- Replicating experiments under standardized conditions (e.g., OECD guidelines for cytotoxicity assays, as in ).

- Meta-analysis of published IC values to identify outliers.

- Cross-validation using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). suggests incorporating positive/negative controls and statistical power analysis to minimize false positives .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Methodological Answer : Follow split-plot or randomized block designs (as in ) to assess abiotic/biotic degradation. Key parameters include:

- Hydrolysis/photolysis studies : pH 3–9 buffers under UV light (254 nm).

- Soil adsorption : Batch experiments with varying organic carbon content.

- Ecotoxicology : Use model organisms (e.g., Daphnia magna) per OECD Test No. 202. recommends long-term monitoring (≥6 months) to capture metabolite profiles .

Q. How can regioselectivity challenges in modifying the quinazolinone core be addressed?

- Methodological Answer : Regioselective functionalization requires careful choice of directing groups. For example:

- Electrophilic substitution : Use Lewis acids (e.g., AlCl) to direct bromination to the benzodioxole ring.

- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh) to introduce aryl groups at the 3-position. and highlight the role of steric hindrance and electronic effects in controlling substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.